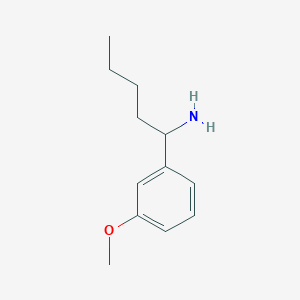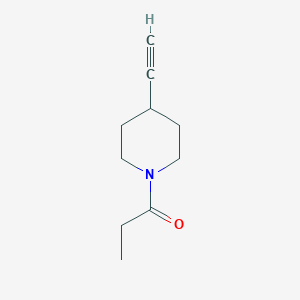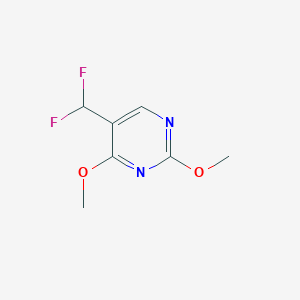
5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine is a heterocyclic compound characterized by the presence of a difluoromethyl group and two methoxy groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyrimidine derivatives using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to desired biological effects .
Comparison with Similar Compounds
5-Difluoromethyl-7-difluoromethyl-pyrazolo[1,5-a]pyrimidine: This compound shares a similar difluoromethyl group but has a different heterocyclic core.
Difluoromethyl 2-pyridyl sulfone: Another compound with a difluoromethyl group, used in different chemical contexts.
Uniqueness: 5-(Difluoromethyl)-2,4-dimethoxy-pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and methoxy groups enhances its versatility in various applications .
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-2,4-dimethoxypyrimidine |
InChI |
InChI=1S/C7H8F2N2O2/c1-12-6-4(5(8)9)3-10-7(11-6)13-2/h3,5H,1-2H3 |
InChI Key |
KRJXJHGVRFQWCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{8-[(2,2-Dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoic acid](/img/structure/B12069144.png)



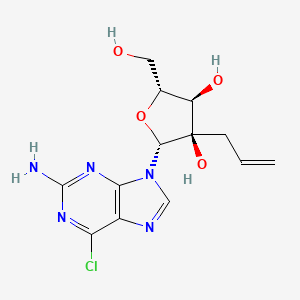
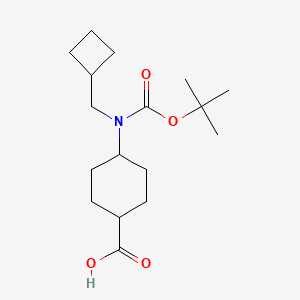


![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12069190.png)


